2-(3,4-dimethoxyphenyl)-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]acetamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes methoxy and dimethylphenyl groups, as well as a pyridinyl moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, such as 3,4-dimethoxybenzaldehyde and 3,4-dimethylbenzylamine, through standard organic reactions like Friedel-Crafts acylation and reductive amination. These intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the acetamide moiety may produce the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]acetamide is not well understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: This compound shares the methoxyphenyl group but lacks the acetamide and pyridinyl moieties.
3,4-Dimethoxyphenethylamine: Similar in structure but with an ethylamine group instead of the acetamide and pyridinyl groups.
2-(3,4-Dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-4H-chromen-4-one: Contains the methoxyphenyl group but has a chromenone structure.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]acetamide is unique due to its combination of methoxy, dimethylphenyl, and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-16-7-9-19(12-17(16)2)24(20-6-5-11-25-15-20)26-23(27)14-18-8-10-21(28-3)22(13-18)29-4/h5-13,15,24H,14H2,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKKECHOEWHVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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